

# An In-depth Technical Guide to N-Ethylacetanilide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Ethylacetanilide*

Cat. No.: *B1213863*

[Get Quote](#)

This technical guide provides a comprehensive overview of **N-Ethylacetanilide**, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity: IUPAC Name and Synonyms

The compound **N-Ethylacetanilide** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several other common and trade names.

- IUPAC Name: N-ethyl-N-phenylacetamide[1]
- Synonyms:
  - **N-Ethylacetanilide**[1]
  - Acetamide, N-ethyl-N-phenyl-[1]
  - Acetethylanilide[1]
  - Ethylacetanilide
  - Mannol[1]

- N-ethyl-acetanilide[1]
- N-Ethyl-N-phenylacetamide[1]
- ACETANILIDE, N-ETHYL-[1]
- ACETYL-N-ETHYLANILIDE[1]

## Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **N-Ethylacetanilide**.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO
Molecular Weight	163.22 g/mol
CAS Number	529-65-7
Melting Point	54-55 °C
Boiling Point	258 °C
Density	1.035 g/cm <sup>3</sup>
Flash Point	101.4 °C
LogP (predicted)	1.6
pKa (predicted)	0.54 ± 0.50
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2

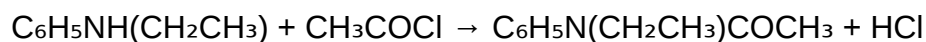
## Synthesis of N-Ethylacetanilide: Experimental Protocol

The synthesis of **N-Ethylacetanilide** is typically achieved through the N-acetylation of N-ethylaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of N-ethylaniline. A common and effective method utilizes acetyl chloride as the acetylating agent in the presence of a base to neutralize the hydrochloric acid byproduct.

#### Reaction Principle:

N-ethylaniline, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide product, **N-Ethylacetanilide**. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction, preventing the protonation of the N-ethylaniline and driving the reaction to completion.

#### Overall Reaction:



#### Materials:

- N-ethylaniline
- Acetyl chloride
- Triethylamine (or pyridine)
- Anhydrous diethyl ether (or dichloromethane)
- 5% Hydrochloric acid solution
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

- Magnetic stirrer and stir bar

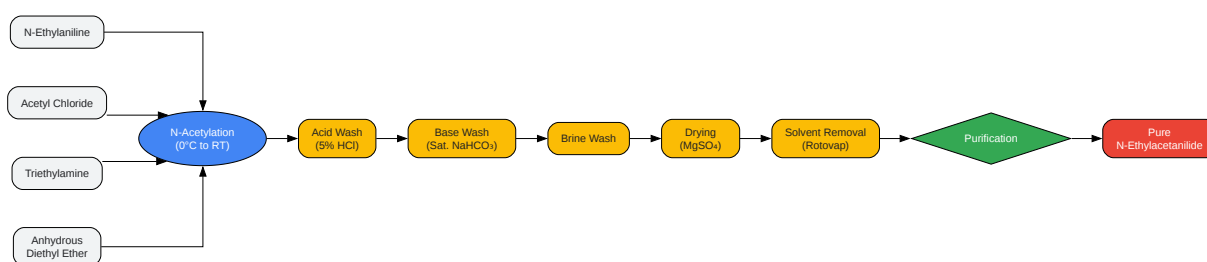
#### Procedure:

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, dissolve N-ethylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether (100 mL).
- **Cooling:** Cool the reaction mixture to 0 °C in an ice-water bath with continuous stirring.
- **Addition of Acetyl Chloride:** Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- **Workup - Acid Wash:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% hydrochloric acid (2 x 50 mL) to remove unreacted triethylamine and N-ethylaniline.
- **Workup - Base Wash:** Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
- **Workup - Brine Wash:** Wash the organic layer with brine (1 x 50 mL).
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude **N-Ethylacetanilide**.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation to obtain pure **N-Ethylacetanilide**.

## Visualizations

#### 4.1. Synthesis Workflow of N-Ethylacetanilide

The following diagram illustrates the logical workflow for the synthesis and purification of **N-Ethylacetanilide**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **N-Ethylacetanilide**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Ethyl-N-phenylacetamide | C<sub>10</sub>H<sub>13</sub>NO | CID 10727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to N-Ethylacetanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213863#n-ethylacetanilide-iupac-name-and-synonyms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)